molecular formula C6H12O B155299 3-Methyl-3-penten-1-ol CAS No. 1708-99-2

3-Methyl-3-penten-1-ol

Cat. No. B155299
CAS RN: 1708-99-2
M. Wt: 100.16 g/mol
InChI Key: SZPKMIRLEAFMBV-UHFFFAOYSA-N
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Description

3-Methyl-3-penten-1-ol is a chemical compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da . It is also known by other names such as (3E)-3-Methyl-3-penten-1-ol .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The structure can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound has a refractive index n20/D 1.428 (lit.), a boiling point of 117-118 °C (lit.), and a density of 0.838 g/mL at 25 °C (lit.) . Its molecular weight is 100.16 .

Scientific Research Applications

1. Chemical Reactions and Ionization Techniques

A study by Schoon et al. (2007) explored the chemical reactions of 3-Methyl-3-penten-1-ol, among other unsaturated alcohols, using selected ion flow tube (SIFT) methods. They found that these reactions proceed at a rate close to the collision rate and identified various reaction pathways. This research is valuable for understanding the ionization techniques in leaf wounding experiments and the identification of isomeric forms in mixtures of unsaturated alcohols (Schoon et al., 2007).

2. Olefin Metathesis Chemistry

Courchay et al. (2006) investigated the effects of allylic methyls, including this compound, on olefin metathesis chemistry. This study provides insights into the orientation of substrate bulk during metallacyclobutane formation, which is crucial for understanding the mechanistic aspects of olefin metathesis (Courchay et al., 2006).

3. Catalytic Reactions

Stefani, Tatone, and Pino (1979) reported on the rhodium-catalyzed deuterioformylation of 3-Methyl-1-pentene, which is closely related to this compound. Their research highlighted the preferred attack on different faces of the olefin, contributing to the understanding of stereospecificity in catalytic reactions (Stefani, Tatone, & Pino, 1979).

4. Environmental Impact and Photooxidation

Jiménez et al. (2009) evaluated the environmental impact of compounds like 1-penten-3-ol and this compound. They focused on their gas-phase reactions with hydroxyl radicals and photolysis, providing critical insights into the environmental fate of such compounds (Jiménez et al., 2009).

5. Computational Quantum Calculations

González and Garrido Arrate (2020) conducted a Density Functional Theory (DFT) study on 1-penten-3-ol, which shares structural similarities with this compound. This research aids in understanding the electronic state and conformers of such compounds (González & Garrido Arrate, 2020).

6. Microbiological Conversions

Gramatica et al. (1988) demonstrated the use of baker's yeast for the regio- and stereoselective reduction of methyl substituted pentadien-1-ols to penten-1-ols. This conversion is significant for producing enantiomerically pure building blocks in chemical synthesis (Gramatica et al., 1988).

7. Polymer Structure Analysis

Mizuno and Kawachi (1992) analyzed the structure of poly(4-methyl-1-pentene) samples, providing essential data for polymer chemistry and material science, particularly in understanding the behavior of similar methylated compounds (Mizuno & Kawachi, 1992).

Safety and Hazards

3-Methyl-3-penten-1-ol is classified as a flammable liquid and is harmful if swallowed . It can cause eye and skin irritation, and may be harmful if absorbed through the skin or inhaled . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

CAS RN

1708-99-2

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

3-methylpent-3-en-1-ol

InChI

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,7H,4-5H2,1-2H3

InChI Key

SZPKMIRLEAFMBV-UHFFFAOYSA-N

Isomeric SMILES

C/C=C(\C)/CCO

SMILES

CC=C(C)CCO

Canonical SMILES

CC=C(C)CCO

Other CAS RN

1708-99-2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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